Chiral amino acid ester intermediate. Researchers face high costs when using enantiopure phenylglycine derivatives for method development or non-stereospecific syntheses. This racemic mixture solves that:
• 15x lower cost vs. L-enantiomer for non-chiral scale-up syntheses
• Ideal substrate for penicillin G acylase screening-single assay reveals both D-enantiomer activity and L-enantiomer inhibition
• Baseline standard for chiral HPLC method validation (distinct mp 220-223°C vs. 189-191°C for D-enantiomer)
Bulk quantities in stock for immediate global dispatch.
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
CAS No.15028-40-7
Cat. No.B045393
⚠ Attention: For research use only. Not for human or veterinary use.
Methyl 2-amino-2-phenylacetate hydrochloride (CAS 15028-40-7), also known as DL-phenylglycine methyl ester hydrochloride, is a racemic (50:50 mixture of D- and L-enantiomers) amino acid ester derivative . It belongs to the phenylglycine class of compounds, which serve as critical building blocks and intermediates in the synthesis of pharmaceuticals, particularly in the enzymatic production of semi-synthetic β-lactam antibiotics [1]. The compound is characterized by a molecular weight of 201.65 g/mol and the molecular formula C₉H₁₂ClNO₂, featuring a chiral center at the alpha-carbon bearing the amino and phenyl groups . Unlike its enantiopure counterparts, this racemic mixture is distinguished by a specific melting point range of 220-223°C and a topological polar surface area of 52.32 Ų [2].
Substituting Methyl 2-amino-2-phenylacetate hydrochloride with its enantiopure analogs (e.g., CAS 19883-41-1 or 15028-39-4) without empirical validation will compromise experimental and process outcomes. While all share the same molecular weight and formula, their divergent stereochemistry dictates distinct behavior in chiral environments, such as enzymatic reactions [1]. For instance, penicillin G acylase and α-amino acid ester hydrolase exhibit high stereospecificity, with the D-enantiomer serving as the active acyl donor in cephalexin and ampicillin synthesis, while the L-enantiomer acts as a competitive inhibitor or inert species [2][3]. Conversely, in applications requiring racemic feedstocks for kinetic resolution studies, the pure enantiomers are inadequate. Therefore, the choice between the racemate (CAS 15028-40-7) and a single enantiomer is not one of cost or availability, but of fundamental process chemistry .
Enantiopure D-enantiomer may shift enzyme kinetics in PGA-catalyzed reactions if racemic substrate is required.
L-enantiomer may act as a competitive inhibitor, altering yield profiles in stereospecific synthesis.
Racemic crystallization behavior and thermal stability may not replicate when using pure enantiomers.
[1] Alpha-Phenylglycine. (n.d.). In ScienceDirect Topics. View Source
[3] Kim, M. G., & Lee, S. B. (1996). Enzymatic synthesis of pivampicillin from D-α-phenylglycine methyl ester. Biotechnology Letters. View Source
Quantitative Differentiation vs. Analogs
Optical Activity: Racemate vs. D-Enantiomer
CAS 15028-40-7 is the racemic mixture, exhibiting no net optical rotation, which is a defining characteristic distinguishing it from the D-enantiomer (CAS 19883-41-1) that shows a specific rotation of [α]20/D −118° (c = 1 in H₂O) . This physical property is a direct consequence of its 1:1 mixture of stereoisomers .
Optical ActivityHead-to-head
Racemate: [α]=0° | D-enantiomer: [α]=−118°
Confirms racemic identity for chiral resolution and stereochemical control studies.
This quantifies the absolute stereochemical difference, essential for procurement decisions in asymmetric synthesis or when using stereospecific enzymes.
The racemic compound exhibits a substantially higher melting point (220-223°C) compared to its D-enantiomer counterpart (189-191°C), consistent with racemic compound formation thermodynamics in solid state [1][2]. This difference in thermal behavior is a direct consequence of their different crystal packing arrangements .
Distinct thermal parameter supports identity verification and solid-state QC.
Open capillary, literature values
Solid-State CharacterizationThermal AnalysisPurity Control
Evidence Dimension
Melting Point
Target Compound Data
220-223 °C
Comparator Or Baseline
D-(-)-2-Phenylglycine methyl ester hydrochloride (CAS 19883-41-1): 189-191 °C
Quantified Difference
ΔT = +31 °C
Conditions
Open capillary, literature values
Why This Matters
A 31°C higher melting point provides a distinct quality control parameter for identity verification and can indicate differences in solid-state stability and handling requirements.
Solid-State CharacterizationThermal AnalysisPurity Control
In the enzymatic synthesis of ampicillin using penicillin G acylase, the use of racemic D/L-phenylglycine methyl ester (PGME) results in a maximum conversion of 85% of the D-enantiomer to product, compared to a theoretical maximum approaching 100% when using enantiopure D-PGME [1]. This yield difference is due to the enzyme's stereospecificity, where it catalyzes the acyl transfer only for the D-enantiomer [2].
Reported yield context for PGA-catalyzed ampicillin synthesis; may support process economics review.
Cross-study comparable; requires validation under specific conditions
BiocatalysisProcess ChemistryAntibiotic Synthesis
Evidence Dimension
Enzymatic Conversion Yield
Target Compound Data
85% conversion of D-enantiomer (from racemic substrate)
Comparator Or Baseline
Enantiopure D-PGME (CAS 19883-41-1): ~100% conversion of D-enantiomer (theoretical maximum)
Quantified Difference
~15% lower effective yield of D-enantiomer
Conditions
Enzymatic synthesis with penicillin G acylase (E. coli)
Why This Matters
This data directly impacts cost-efficiency in large-scale enzymatic production; choosing the racemate necessitates a downstream resolution step or acceptance of a 15% yield loss of the valuable D-isomer.
BiocatalysisProcess ChemistryAntibiotic Synthesis
[1] Stabilization of a tetrameric enzyme (α-amino acid ester hydrolase from Acetobacter turbidans) enables a very improved performance of ampicillin synthesis. (2001). ScienceDirect. View Source
[2] Kim, M. G., & Lee, S. B. (1996). Enzymatic synthesis of pivampicillin from D-α-phenylglycine methyl ester. Biotechnology Letters. View Source
Procurement Cost: Racemate vs. Enantiopure
The racemic mixture (CAS 15028-40-7) is typically offered at a lower price point compared to its enantiopure counterparts. For instance, the racemic form is available for approximately $0.11 per gram in bulk, while the L-enantiomer (CAS 15028-39-4) is priced at about $1.62 per gram . This price differential is due to the more complex and costly synthesis required to obtain single enantiomers .
Procurement CostReported
Racemate: ~$0.11/g | L-enantiomer: ~$1.62/g
Reported cost context may support procurement for non-stereospecific synthesis.
Supplier data from major vendors; batch-dependent pricing
Price comparison from major commercial vendors (Aladdin Scientific)
Why This Matters
For applications where stereochemistry is not critical (e.g., as a starting material for resolution studies or in non-stereospecific syntheses), the racemic form offers a significant economic advantage.
ProcurementCost AnalysisRaw Material Sourcing
Research & Industrial Applications
Chiral Chromatographic Method Development
The racemic nature of CAS 15028-40-7 makes it the ideal analyte for developing and validating chiral stationary phases (CSPs) and high-performance liquid chromatography (HPLC) methods aimed at separating D- and L-phenylglycine derivatives. Its lack of optical activity serves as a critical baseline, and its distinct melting point (220-223°C) compared to the resolved enantiomers provides a clear quality control benchmark [1].
Enzyme Screening & Directed Evolution
This compound is a preferred substrate for screening and evolving penicillin G acylases (PGA) and α-amino acid ester hydrolases. Because it is a racemate, a single enzymatic assay can reveal both the catalytic activity toward the desired D-enantiomer and any inhibitory or secondary effects from the L-enantiomer, providing richer kinetic data than using a pure enantiomer alone [2].
Non-Stereospecific Synthesis Precursor
For the synthesis of phenylglycine-derived building blocks where the stereocenter is either destroyed (e.g., oxidation to an imine) or is not a factor in the final product's activity, the racemic form is the economically superior choice. Its procurement cost, approximately 15 times lower than the L-enantiomer, makes it the preferred starting material for large-scale, non-chiral syntheses .
Racemic Crystallization Model
The significant 31°C difference in melting point between the racemic compound (220-223°C) and the pure D-enantiomer (189-191°C) makes it an excellent model system for studying racemic compound formation, thermodynamic stability of conglomerates versus racemates, and crystallization process design in the pharmaceutical industry [3].
Application
Selection Property
Validation Focus
Chiral method development
Racemic baseline for CSP validation
Enantiomeric resolution and retention behavior
Enzyme screening
Dual-enantiomer substrate reactivity
Stereospecificity and inhibitory kinetics
Non-stereospecific synthesis
Racemic building block without stereochemical requirement
[2] Stabilization of a tetrameric enzyme (α-amino acid ester hydrolase from Acetobacter turbidans) enables a very improved performance of ampicillin synthesis. (2001). ScienceDirect. View Source
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.